molecular formula C7H16S<br>CH3(CH2)6SH<br>C7H16S B157337 1-Heptanethiol CAS No. 1639-09-4

1-Heptanethiol

Cat. No.: B157337
CAS No.: 1639-09-4
M. Wt: 132.27 g/mol
InChI Key: VPIAKHNXCOTPAY-UHFFFAOYSA-N
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Description

1-Heptanethiol, also known as heptane-1-thiol, is an organic compound with the molecular formula C₇H₁₆S. It is a colorless liquid with a strong, unpleasant odor. This compound belongs to the class of thiols, which are characterized by the presence of a sulfhydryl group (-SH) attached to an alkyl chain. Thiols are known for their distinctive odors and are often used in the synthesis of various chemical products .

Safety and Hazards

1-Heptanethiol is classified as a flammable liquid and vapor. It may cause respiratory irritation . Safety measures include avoiding inhalation of vapor or mist, keeping away from heat, sparks, open flames, and other ignition sources. It is recommended to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

1-Heptanethiol, also known as Heptyl mercaptan , is a sulfur-containing compound with the molecular formula

C7H16SC_7H_{16}SC7​H16​S

. The primary targets of this compound are not well-documented in the literature. However, like other mercaptans, it may interact with various enzymes and proteins that have reactive sites for sulfur.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity may be influenced by factors such as pH and temperature. Moreover, it is classified as a flammable liquid and vapor, indicating that it should be handled with care to prevent hazardous reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptanethiol can be synthesized through several methods. One common method involves the reaction of heptanal with hydrogen sulfide in the presence of a catalyst. Another method includes the reaction of heptanol with thionyl chloride to form heptyl chloride, which is then treated with sodium hydrosulfide to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of heptanal with hydrogen sulfide under high pressure and temperature conditions. This method is favored due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 1-Heptanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

  • Heptane-1-sulfonic acid (oxidation)
  • Heptane (reduction)
  • Heptyl sulfides (substitution)

Comparison with Similar Compounds

Comparison: 1-Heptanethiol is unique among its analogs due to its specific chain length, which influences its physical properties and reactivity. Compared to shorter-chain thiols like 1-hexanethiol, this compound has a higher boiling point and lower volatility. Longer-chain thiols like 1-octanethiol and 1-nonanethiol have higher molecular weights and different solubility profiles . These differences make this compound particularly suitable for certain applications where its specific properties are advantageous.

Properties

IUPAC Name

heptane-1-thiol
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InChI

InChI=1S/C7H16S/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3
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InChI Key

VPIAKHNXCOTPAY-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCS
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Molecular Formula

CH3[CH2]6SH, Array, C7H16S
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DSSTOX Substance ID

DTXSID3061841
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Molecular Weight

132.27 g/mol
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Physical Description

1-heptanethiol is a colorless liquid with a strong unpleasant odor. Mp: -41.3 °C; bp: 177 °C. Density: 0.84 g cm-3. Insoluble in water., Colorless liquid with a strong odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; Onion aroma, Colorless liquid with a strong odor.
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Boiling Point

351 °F at 760 mmHg (NIOSH, 2023), 175.00 °C. @ 765.00 mm Hg, 176 °C, 351 °F
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Flash Point

115 °F (NIOSH, 2023), 46 °C, 46 °C c.c., 115 °F
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Solubility

Insoluble (NIOSH, 2023), 0.00926 mg/mL at 20 °C, Solubility in water: very poor, Practically insoluble or insoluble in water, Soluble (in ethanol), Insoluble
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Density

0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.840-0.846, 0.84
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Vapor Density

Relative vapor density (air = 1): 4.6
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Vapor Pressure

1.31 [mmHg], Vapor pressure, kPa at 25 °C: 0.17
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CAS No.

1639-09-4
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Melting Point

-46 °F (NIOSH, 2023), -43 °C, -46 °F
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1619
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-Heptanethiol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0313.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: How does 1-Heptanethiol interact with gold surfaces?

A1: this compound readily forms self-assembled monolayers (SAMs) on gold surfaces through a strong sulfur-gold interaction. [, ] This interaction leads to the formation of well-ordered, densely packed layers on the gold substrate. [, ] This property makes this compound highly valuable in modifying gold electrode surfaces for various electrochemical applications. [, ]

Q2: Can you explain the role of this compound in controlling the surface properties of materials?

A2: this compound, when used in conjunction with other molecules like 12-mercaptododecanoic acid, can create mixed SAMs on gold surfaces with varying degrees of hydrophobicity. [, ] By adjusting the ratio of these components, researchers can fine-tune the surface hydrophobicity, significantly impacting the performance of immobilized enzymes like Taq DNA polymerase. [] Increased hydrophobicity in these systems led to higher enzyme activity and stability, highlighting the potential of this compound in optimizing biomolecule immobilization strategies. []

Q3: What is the significance of using this compound in nanoparticle synthesis?

A3: this compound functions as a surfactant in the synthesis of platinum nanoparticles. [] It plays a crucial role in controlling the size and morphology of the nanoparticles, ultimately influencing their catalytic activity. [] Researchers discovered that platinum nanoparticles synthesized using this compound exhibited enhanced catalytic activity for methanol and ethanol oxidation reactions, crucial for fuel cell applications. []

Q4: Are there any studies investigating the electrochemical behavior of molecules linked to this compound on gold surfaces?

A4: Yes, studies have explored the electrochemical properties of 7-Ferrocenycarbonyloxy-1-heptanethiol (FcCO2C7SH) SAMs on gold electrodes. [, ] These studies utilize techniques like Electrochemical Quartz Crystal Microbalance (EQCM) to understand the interfacial properties and electron transfer mechanisms of these modified electrodes. [, ] Findings revealed that the presence of FcCO2C7SH on gold can act as a barrier to electron transfer in certain solutions and as a mediator for the reduction of Fe3+ ions, showcasing its potential in electrocatalysis. [, ]

Q5: What is known about the toxicity of this compound?

A5: While specific toxicological data from these research papers isn't directly provided, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound. [] It is crucial to consult their findings and the relevant safety data sheets when handling this compound.

Q6: What are the environmental considerations associated with this compound?

A6: Given the use of this compound in various applications, understanding its environmental impact and degradation pathways is crucial. [] While specific details might not be provided in these papers, investigating its ecotoxicological effects and exploring strategies for responsible waste management are essential for its sustainable use. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.